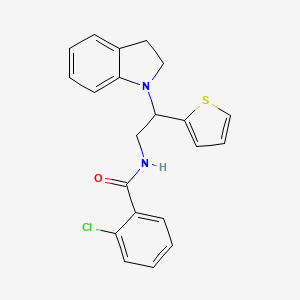

2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

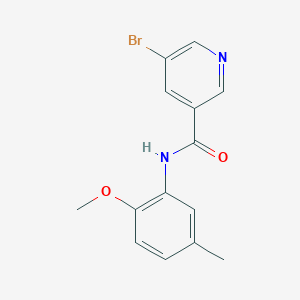

2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide, also known as CUDC-305, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent inhibitor of multiple oncogenic pathways, including histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).

Wissenschaftliche Forschungsanwendungen

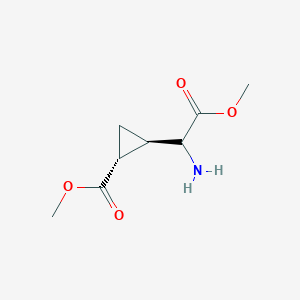

Synthesis and Chemical Transformations

2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide, due to its complex structure involving indole and thiophene rings, is likely involved in various chemical synthesis and transformations. Compounds with indole and thiophene moieties have been extensively studied for their synthetic versatility and biological activities. For instance, the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates involve heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, leading to compounds that could undergo decarboxylation to yield N-(5-chloro-1H-indol-3-yl)benzamide (Cucek & Verček, 2008). Such processes highlight the potential for creating novel compounds through intricate synthetic pathways.

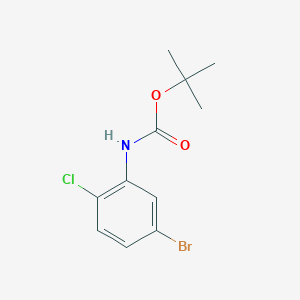

Biological Activities and Applications

The structural elements present in 2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide suggest its potential for biological activities. Compounds with similar structures have been explored for various biological applications. For example, studies on cognitive enhancing agents have revealed that compounds with benzenepeptide moieties exhibit significant antiamnestic and antihypoxic activities, indicating potential therapeutic applications for memory impairment and hypoxia (Ono et al., 1995). Moreover, bi-heterocyclic benzamides have been identified as potent inhibitors of alkaline phosphatase, suggesting their utility in regulating bone and teeth calcification (Abbasi et al., 2019).

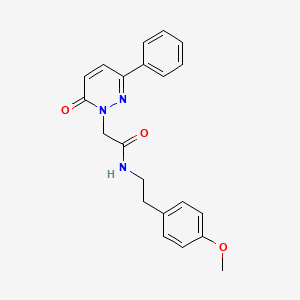

Anticancer and Anticonvulsant Activities

The indole nucleus, a core component of 2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide, is crucial in many natural and synthetic molecules with significant anticancer and anti-inflammatory activities. Novel compounds with indole-based structures have shown promising results in anticancer evaluations, demonstrating the potential of such compounds in therapeutic applications (Ravinaik et al., 2021). Additionally, derivatives designed for CNS depressant and anticonvulsant activities have highlighted the versatility of indole-containing compounds in addressing neurological disorders (Nikalje et al., 2015).

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2OS/c22-17-8-3-2-7-16(17)21(25)23-14-19(20-10-5-13-26-20)24-12-11-15-6-1-4-9-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQYLSRDZWDDOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Cl)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B2644602.png)

![N-[(2-chlorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2644605.png)

![1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2644608.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2644611.png)

![4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2644612.png)

![2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2644615.png)

![methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2644618.png)